molecular formula C15H20FNO3 B6633919 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid

2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid

Cat. No. B6633919
M. Wt: 281.32 g/mol
InChI Key: BFSALHIWUFWMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMPB belongs to the class of benzamide derivatives, and it has been studied for its ability to modulate certain receptors in the brain.

Mechanism of Action

2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid is believed to act as a partial agonist of the sigma-1 receptor, which is a protein that is involved in several cellular processes in the brain. The sigma-1 receptor has been implicated in various neurological disorders, and modulating its activity with compounds like 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid could have therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid can affect several biochemical and physiological processes in the brain. For example, 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has also been shown to modulate the activity of certain ion channels, which could contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has been shown to have low toxicity in animal models, which makes it a safer option compared to other compounds. However, one limitation of using 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid is its limited solubility in water, which could affect its bioavailability in certain experiments.

Future Directions

There are several potential future directions for research on 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid. One area of interest is its potential use in treating addiction, as studies have shown that 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid can reduce drug-seeking behavior in animal models. Additionally, 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has been suggested as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate the sigma-1 receptor. Further research is needed to fully understand the therapeutic potential of 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid and its mechanisms of action.

Synthesis Methods

The synthesis of 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by the reaction with 3-(methoxymethyl)piperidine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid.

Scientific Research Applications

2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has been studied for its potential therapeutic applications in several areas, including neurodegenerative disorders, addiction, and pain management. For example, 2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety disorders and depression.

properties

IUPAC Name

2-fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-20-10-12-3-2-6-17(9-12)8-11-4-5-13(15(18)19)14(16)7-11/h4-5,7,12H,2-3,6,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSALHIWUFWMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.